2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-19(2)24(22,23)20-7-5-11(6-8-20)10-18-15(21)13-9-12(16)3-4-14(13)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFNURDEPUGDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The dichloro substitution is introduced through halogenation reactions, while the piperidinyl moiety is incorporated via nucleophilic substitution reactions. The dimethylsulfamoyl group is added through sulfonation reactions using dimethylsulfamoyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated benzamide derivatives.
Substitution: Amino or thiol-substituted benzamides.
Scientific Research Applications
Antitumor Activity
Recent studies indicate that compounds similar to 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide exhibit antitumor properties. For instance, research on related benzamide derivatives has shown that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The structural similarity suggests that this compound may possess analogous biological activity.
Antiviral Properties
There is emerging evidence that compounds with similar structures can act as antiviral agents. A related patent discusses the use of piperidine derivatives in treating viral infections, highlighting their potential as therapeutic agents against flavivirus infections . This suggests that this compound may also be explored for antiviral applications.
Case Study 1: Antitumor Mechanisms
A notable study investigated the antitumor mechanisms of benzamide derivatives. The researchers focused on the structure-activity relationship (SAR) of these compounds to identify key functional groups responsible for their efficacy. The findings indicated that modifications at the benzamide moiety significantly influenced cytotoxicity against various cancer cell lines. This case study underscores the importance of structural analysis in developing effective antitumor agents .
Case Study 2: Observational Research in Drug Development
Another relevant case study examined the application of observational research methods in assessing new drug candidates in clinical settings. This approach allowed researchers to gather comprehensive data on patient responses to treatment with benzamide derivatives, providing insights into their therapeutic potential and safety profiles. Such methodologies are crucial for understanding the real-world effectiveness of compounds like this compound .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Conformational Analysis
A closely related analog, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (), shares the benzamide-piperidine scaffold but differs in substituents:
- Target compound : 2,5-dichlorophenyl + dimethylsulfamoyl group.
- Analog : 4-chlorophenyl + 4-chlorobenzoyl group.
The dimethylsulfamoyl group in the target compound introduces a sulfonamide moiety, which is more polar and hydrogen-bond-capable than the chlorobenzoyl group in the analog. This difference likely alters solubility, with the sulfonamide enhancing hydrophilicity. The piperidine ring in the analog adopts a chair conformation , stabilized by intramolecular interactions . Computational modeling using SHELX would be required to confirm whether the target compound adopts a similar conformation.
Crystal Packing and Intermolecular Interactions
The analog forms a sheet-like structure parallel to the (101) plane via O–H···O, N–H···O, and C–H···O hydrogen bonds, facilitated by its monohydrate status . The absence of a water molecule in the target compound (if anhydrous) would further differentiate its crystal environment.
Electronic and Steric Properties
- Chlorine Positioning : The 2,5-dichloro substitution on the benzamide ring creates a distinct electronic profile compared to the 4-chloro analog. The meta and para chlorine atoms in the target compound may induce steric hindrance and alter π-stacking interactions.
- Sulfonamide vs. Benzoyl : The dimethylsulfamoyl group’s electron-withdrawing nature could reduce the basicity of the piperidine nitrogen compared to the benzoyl-substituted analog, affecting protonation states under physiological conditions.
Data Table: Hypothetical Structural and Physical Properties
Research Implications and Limitations
While the analog’s crystal structure provides a foundational comparison , the target compound’s specific data—such as bond lengths, torsion angles, and thermal parameters—remain uncharacterized in the provided evidence. Future studies should employ SHELXL for refinement and WinGX/ORTEP for visualization to quantify these differences. The dimethylsulfamoyl group’s role in modulating bioactivity also warrants investigation.
Biological Activity
2,5-Dichloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H21Cl2N3O3S
- Molecular Weight : 368.31 g/mol
The compound acts primarily through interactions with various biological targets. It has been shown to exhibit:
- Inhibition of Protein Kinases : Studies indicate that similar compounds can inhibit kinases involved in cell signaling pathways, which may lead to anti-inflammatory and anti-cancer effects .
- Acetylcholinesterase Inhibition : Piperazine derivatives related to this compound have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Biological Activity Overview
Case Study 1: Anti-inflammatory Effects
A study conducted by Guo et al. (2021) highlighted the anti-inflammatory effects of related compounds that interact with transient receptor potential channels and cannabinoid receptors. The findings suggest that structural modifications similar to those in this compound could enhance its anti-inflammatory efficacy .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines have shown that compounds with a similar structure can inhibit cell proliferation and induce apoptosis. For instance, a derivative with a piperidine moiety demonstrated significant cytotoxicity against breast cancer cells (IC50 = 0.12 µM) .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have shown moderate bioavailability and metabolic stability. Toxicological studies are necessary to determine the safety profile for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
